

# Application Notes: Modulating MHC Expression In Vivo Using Viral Vectors

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## Compound of Interest

Compound Name: *MCH(human, mouse, rat)*

Cat. No.: *B15617970*

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## Introduction

The Major Histocompatibility Complex (MHC) is a set of cell surface proteins essential for the adaptive immune system's ability to recognize foreign molecules.[1] In humans, MHC is also known as Human Leukocyte Antigen (HLA). MHC molecules are broadly categorized into two classes:

- MHC Class I molecules are present on the surface of all nucleated cells.[2] They display endogenous peptides—fragments of proteins from within the cell—to CD8+ cytotoxic T lymphocytes (CTLs). This pathway is crucial for identifying and eliminating virus-infected or cancerous cells.[3]
- MHC Class II molecules are typically restricted to professional antigen-presenting cells (APCs) like dendritic cells, macrophages, and B cells.[2][3] They present exogenous peptides—derived from extracellular pathogens or proteins—to CD4+ helper T cells, which in turn orchestrate a broader immune response.

The ability to manipulate the expression levels of MHC class I and II molecules in vivo presents a powerful strategy for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. Viral vectors serve as a highly efficient vehicle for delivering the genetic material necessary to either enhance or suppress MHC expression in target tissues.

## Viral Vector Systems for In Vivo Gene Delivery

Several types of viral vectors are suitable for in vivo MHC manipulation, each with distinct characteristics:

- Adeno-Associated Virus (AAV): AAVs are non-pathogenic human parvoviruses that have become a leading platform for in vivo gene therapy.[4][5]
  - Advantages: Excellent safety profile, low immunogenicity, ability to transduce a wide range of dividing and non-dividing cells, and long-term gene expression.[5][6] Different serotypes allow for targeting specific tissues.[5]
  - Disadvantages: Limited packaging capacity (~4.7 kb), and pre-existing neutralizing antibodies in the population can limit efficacy.[4]
- Lentivirus: Lentiviruses, a type of retrovirus derived from HIV-1, can integrate into the host cell genome.
  - Advantages: Stable, long-term transgene expression due to genomic integration, and the ability to transduce non-dividing cells.[6][7] They are particularly effective for delivering short hairpin RNA (shRNA) for gene silencing.[6][8]
  - Disadvantages: Potential for insertional mutagenesis due to random integration into the host genome, which poses a safety concern.[9]

## Strategies for Up-regulating MHC Expression

Enhancing MHC expression can bolster the immune system's ability to recognize and eliminate target cells, a particularly valuable strategy in cancer immunotherapy.

- Targeting MHC Class I: The expression of MHC class I genes is tightly controlled by the transcriptional co-activator NLRC5 (NOD-like receptor family, CARD domain containing 5), also known as CITA (class I transactivator).[10][11] Overexpression of NLRC5 using an AAV vector can drive the expression of MHC-I heavy chains,  $\beta$ 2-microglobulin (B2M), and other components of the antigen processing machinery (APM), such as TAP and LMP.[11][12] This effectively renders tumor cells more visible to cytotoxic T cells.[2][10]
- Targeting MHC Class II: The master regulator of MHC class II expression is the Class II Transactivator (CIITA).[13][14] Viral vector-mediated delivery of the CIITA gene can induce

MHC class II expression on cells that do not normally express it, such as tumor cells.[6][13] This allows these "surrogate APCs" to present tumor-associated antigens directly to CD4+ helper T cells, initiating a powerful and durable anti-tumor immune response.[6][13]

## Strategies for Down-regulating MHC Expression

In certain contexts, such as autoimmune diseases or transplantation, suppressing MHC expression is desirable to prevent the immune system from attacking specific tissues or allografts.

- Targeting MHC Class I: Since the stable cell surface expression of the MHC class I complex requires the association of the heavy chain with  $\beta$ 2-microglobulin (B2M), silencing the B2M gene is an effective strategy for MHC-I downregulation.[7][15] Lentiviral vectors are well-suited for this purpose, as they can be engineered to deliver shRNA targeting B2M mRNA. [15][16] This leads to the degradation of the transcript and a subsequent reduction in MHC-I surface expression, which can protect cells from CD8+ T cell-mediated destruction.[8]

## Data Presentation

### Table 1: Representative Data for In Vivo Upregulation of MHC Class I

Parameter	Vector System	Gene Delivered	Animal Model	Target Tissue	Administration Route	Result	Reference
MHC-I Expression	AAV8	NLRC5	C57BL/6 Mouse	Ovarian Tumor	Subcutaneous	2.5-fold increase in H-2Kb MFI	<a href="#">[10]</a> <a href="#">[17]</a>
Tumor Growth	Lentivirus	NLRC5	C57BL/6 Mouse	Melanoma	Intratumoral	60% reduction in tumor volume at day 21	<a href="#">[2]</a> <a href="#">[11]</a>
CD8+ T Cell Infiltration	AAV9	NLRC5	C57BL/6 Mouse	Melanoma	Intravenous	3-fold increase in tumor-infiltrating CD8+ T cells	<a href="#">[2]</a> <a href="#">[8]</a>

MFI: Mean Fluorescence Intensity, as measured by flow cytometry.

**Table 2: Representative Data for In Vivo Downregulation of MHC Class I**

Parameter	Vector System	Delivered Construct	Animal Model	Target Tissue	Administration Route	Result	Reference
MHC-I Expression	Lentivirus	shRNA vs. B2M	C57BL/6 Mouse	Splenocytes	Intravenous	85% reduction in H-2Kb positive cells	[15]
Allograft Survival	Lentivirus	shRNA vs. B2M	BALB/c Mouse	Skin Graft	Subcutaneous	Graft survival extended from 10 days to >30 days	[8][15]
CTL Lysis	Lentivirus	shRNA vs. B2M	C57BL/6 Mouse	Pancreatic Islets	Intraperitoneal	70% reduction in antigen-specific CTL-mediated lysis	[15]

## Experimental Protocols

### Protocol 1: AAV-Mediated Upregulation of MHC Class I in a Murine Tumor Model

Objective: To increase MHC class I expression on tumor cells in vivo by delivering the NLRC5 gene using an AAV vector.

Materials:

- AAV vector (serotype 9) encoding murine Nlrc5 under a strong constitutive promoter (e.g., CMV or CAG). Titer:  $\sim 1 \times 10^{13}$  vg/mL.
- Control AAV9 vector encoding a reporter gene (e.g., GFP).
- C57BL/6 mice (6-8 weeks old).
- Syngeneic tumor cells (e.g., B16-F10 melanoma, ID8 ovarian cancer).[\[2\]](#)[\[18\]](#)
- Sterile PBS, syringes, and needles.
- Flow cytometer and antibodies: Anti-mouse CD45, CD3, CD8, H-2Kb (MHC-I).

#### Methodology:

- Tumor Implantation:
  - Culture and harvest B16-F10 tumor cells during their exponential growth phase.
  - Resuspend cells in sterile PBS at a concentration of  $5 \times 10^6$  cells/mL.
  - Inject 100  $\mu$ L ( $5 \times 10^5$  cells) subcutaneously into the flank of each C57BL/6 mouse.[\[18\]](#)
  - Allow tumors to establish for 7-10 days, or until they reach a palpable size of  $\sim 50$ -100 mm<sup>3</sup>.
- AAV Vector Administration:
  - Dilute the AAV9-NLRC5 and AAV9-GFP vectors in sterile PBS to the desired final concentration.
  - A typical dose is  $1 \times 10^{11}$  vector genomes (vg) per mouse.[\[18\]](#)
  - Administer 100  $\mu$ L of the diluted vector via intravenous (tail vein) injection. Intratumoral injection is an alternative route.
- Tissue Harvesting and Processing:
  - At a predetermined time point (e.g., 14-21 days post-injection), euthanize the mice.

- Excise the tumors and spleens.
  - To prepare a single-cell suspension from the tumor, mince the tissue finely and digest in RPMI medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 45 minutes at 37°C.
  - Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
  - Prepare a splenocyte suspension by mashing the spleen through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
  - Flow Cytometry Analysis:
    - Count the cells and resuspend at  $1 \times 10^7$  cells/mL in FACS buffer (PBS with 2% FBS).
    - Stain the cells with fluorescently conjugated antibodies against CD45 (to identify immune cells), a tumor cell marker (if available), and H-2Kb (MHC-I).
    - Incubate for 30 minutes at 4°C in the dark.
    - Wash the cells twice with FACS buffer.
    - Acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) of H-2Kb on the tumor cells (CD45-negative gate) to quantify the change in MHC-I expression.
- [\[3\]](#)[\[19\]](#)

## Protocol 2: Lentivirus-Mediated Downregulation of MHC Class I in Splenocytes

Objective: To reduce MHC class I expression in vivo by delivering an shRNA targeting B2m using a lentiviral vector.

Materials:

- Lentiviral particles encoding an shRNA sequence targeting murine B2m. Include a fluorescent reporter (e.g., GFP) for tracking. Titer:  $>1 \times 10^8$  TU/mL.
- Control lentiviral particles encoding a non-targeting (scramble) shRNA.

- C57BL/6 mice (6-8 weeks old).
- Sterile PBS, syringes, and needles.
- Flow cytometer and antibodies: Anti-mouse CD45, B220 (for B cells), CD3 (for T cells), H-2Kb (MHC-I).

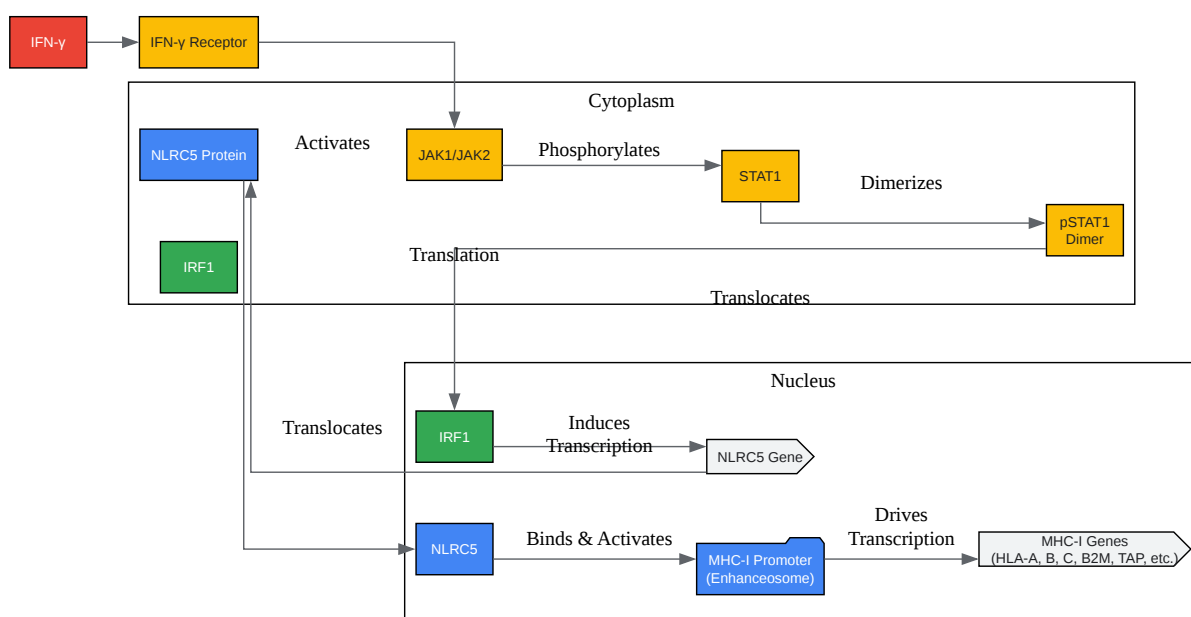
#### Methodology:

- Lentiviral Vector Administration:
  - Dilute the lentiviral particles (shB2M or scramble control) in sterile PBS.
  - Administer a dose of  $1-5 \times 10^7$  transducing units (TU) per mouse in a volume of 150  $\mu$ L via intravenous (tail vein) injection.[\[20\]](#)
- Monitoring and Tissue Harvesting:
  - Allow 7-10 days for the lentivirus to transduce cells and for the shRNA to mediate knockdown of B2m.
  - At the desired endpoint, euthanize the mice.
  - Harvest the spleen and prepare a single-cell suspension (splenocytes) as described in Protocol 1, step 3.
- Flow Cytometry Analysis:
  - Count the cells and resuspend at  $1 \times 10^7$  cells/mL in FACS buffer.
  - Stain the cells with fluorescently conjugated antibodies for cell surface markers (e.g., CD45, B220, CD3) and for MHC Class I (H-2Kb).
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with FACS buffer.
  - Acquire data on a flow cytometer.



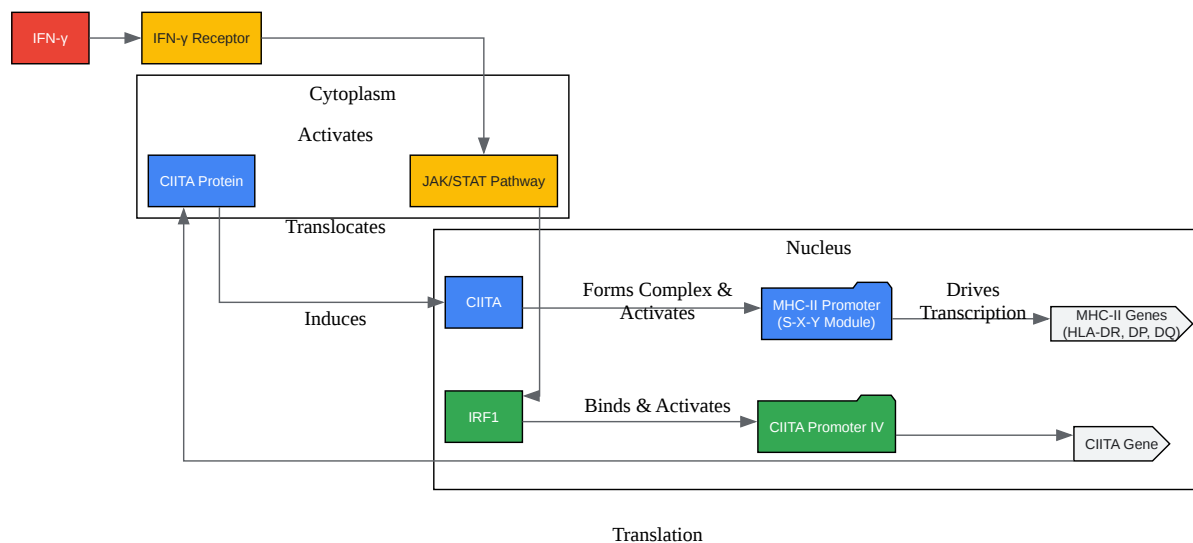
- Gate on the transduced cells (GFP-positive). Within this population, quantify the percentage of cells that are H-2Kb-negative or show a significant reduction in H-2Kb MFI compared to the scramble control group.[3][19]

## Visualizations



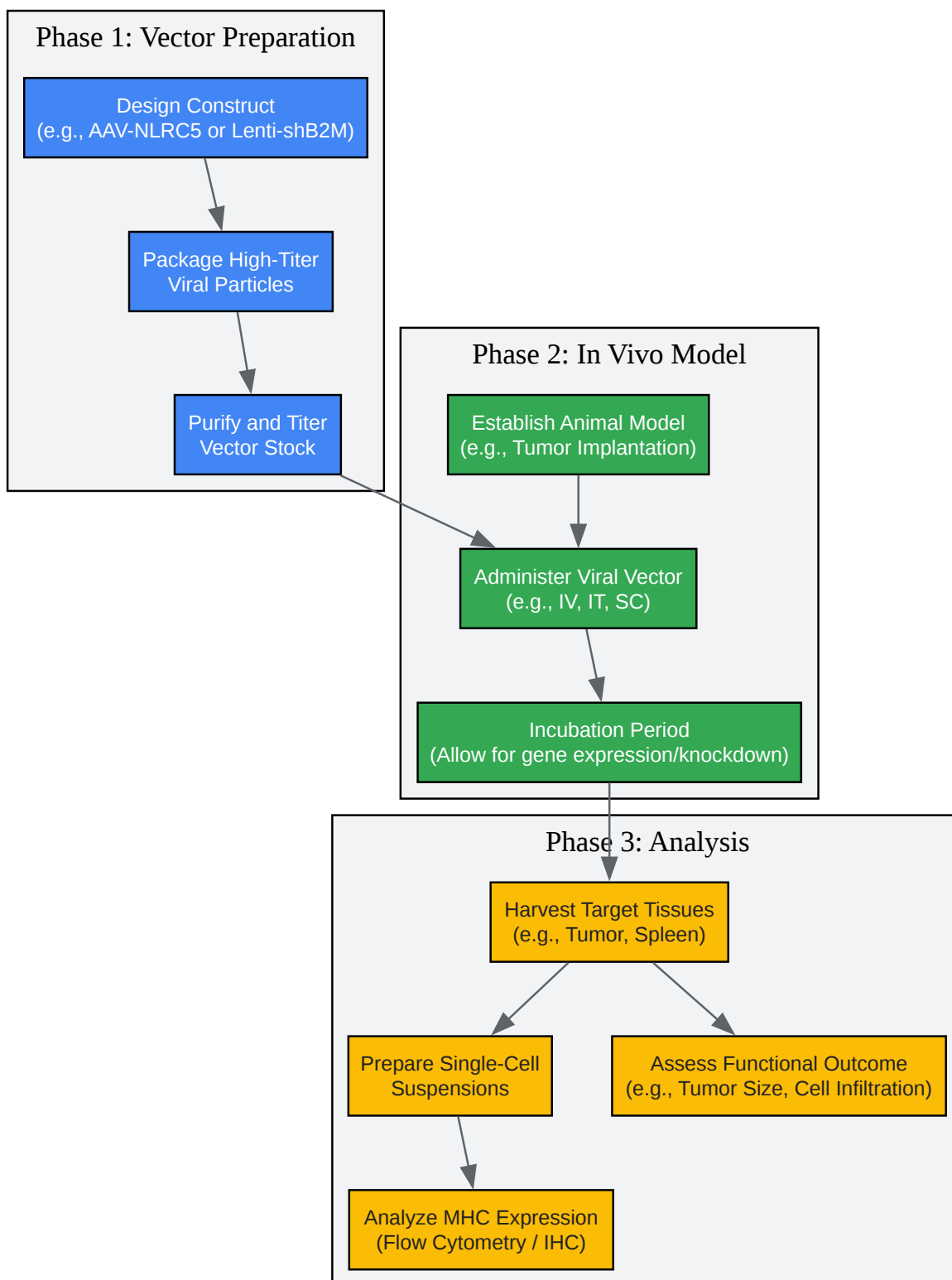
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Caption: IFN- $\gamma$  signaling pathway leading to NLRC5-mediated MHC Class I expression.



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Caption: IFN-γ signaling pathway leading to CIITA-mediated MHC Class II expression.



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Caption: General experimental workflow for in vivo MHC manipulation using viral vectors.

## References

- 1. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 2. NLRC5 elicits antitumor immunity by enhancing processing and presentation of tumor antigens to CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunization of Mice with Lentiviral Vectors Targeted to MHC Class II+ Cells Is Due to Preferential Transduction of Dendritic Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Immune Response Mechanisms against AAV Vectors in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for lentivirus-mediated delivery of genes to study neurogenesis and cognitive function in adult rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NLRC5 overexpression in ovarian tumors remodels the tumor microenvironment and increases T-cell reactivity toward autologous tumor-associated antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lentiviral Gene Transduction in Human and Mouse NK Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRC5 regulates expression of MHC-I and provides a target for anti-tumor immunity in transmissible cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reversion analysis reveals the in vivo immunogenicity of a poorly MHC I-binding cancer neoepitope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC Class II (I-A/I-E) Monoclonal Antibody (M5/114.15.2) (14-5321-82) [thermofisher.com]
- 16. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol for the generation and monitoring of conditional orthotopic lung cancer in the KP mouse model using an adeno-associated virus vector compatible with biosafety level 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NLRC5 overexpression in ovarian tumors remodels the tumor microenvironment and increases T-cell reactivity toward autologous tumor-associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
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